5-fluoro-dCTP sodium

Description

Properties

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPTAOOMJEGQO-MILVPLDLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Na3O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-51-7 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-fluoro-dCTP Sodium Salt: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) sodium salt. This fluorinated pyrimidine (B1678525) analog of dCTP is a valuable tool in molecular biology and a precursor to potent antimetabolites used in cancer therapy. This document details its chemical characteristics, metabolic pathways, mechanism of action, and provides experimental protocols for its application in research.

Chemical Properties and Structure

5-fluoro-dCTP sodium salt is a synthetic nucleotide analog where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This substitution imparts unique chemical and biological properties to the molecule.

General Properties

The fundamental chemical properties of this compound salt are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 5-fluoro-2'-deoxycytidine-5'-triphosphate sodium salt | [1][2] |

| Synonyms | This compound, FdCTP sodium | [1][3] |

| CAS Number | 79671-09-3 | [4] |

| Molecular Formula | C₉H₁₃FN₃Na₂O₁₃P₃ | [1][2] |

| Molecular Weight | 529.11 g/mol | [1][2] |

| Appearance | White to off-white powder or solution | [4] |

| Purity | Typically ≥95% by HPLC | [5] |

Structural Information

The chemical structure of 5-fluoro-dCTP consists of a 5-fluorocytosine (B48100) base linked to a 2'-deoxyribose sugar, which is in turn esterified with a triphosphate group at the 5' position.

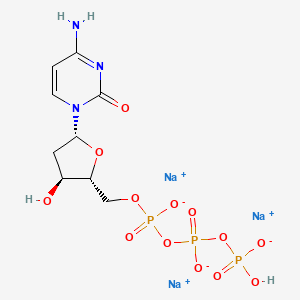

Structure of 5-fluoro-2'-deoxycytidine-5'-triphosphate

Spectroscopic Data

-

1H NMR: The spectrum would show characteristic peaks for the protons of the deoxyribose sugar and the cytosine base.

-

19F NMR: A single resonance corresponding to the fluorine atom at the C5 position of the cytosine ring would be observed.[6][7][8] The chemical shift of this peak is sensitive to the local electronic environment.[6][7][8]

-

31P NMR: The spectrum would display signals corresponding to the three phosphorus atoms of the triphosphate chain (α, β, and γ), with characteristic chemical shifts and coupling patterns.[9][10][11]

-

Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound.[12] High-resolution mass spectrometry can be used to confirm the elemental composition.

Stability and Storage

This compound salt is typically supplied as a solution or a lyophilized powder. For long-term storage, it is recommended to store the compound at -20°C.[4] The stability of the solution is pH-dependent, with degradation being more rapid in acidic conditions.[1]

Biological Activity and Signaling Pathways

The biological effects of 5-fluoro-dCTP are primarily mediated through its intracellular metabolism and the subsequent actions of its metabolites. The parent nucleoside, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), is a prodrug that requires intracellular activation.[13]

Metabolic Activation of 5-fluoro-2'-deoxycytidine

Once inside the cell, FdCyd is metabolized to the potent thymidylate synthase inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP), through two primary pathways.[14][15][16]

Mechanism of Action and Downstream Signaling

The primary mechanism of action of the metabolites of FdCyd is the inhibition of thymidylate synthase by FdUMP.[14][15][16] This leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. The resulting nucleotide pool imbalance can trigger a DNA damage response.[17][18] Additionally, FdCyd has been shown to be an inhibitor of DNA methylation.[19][20][21]

Experimental Protocols

5-fluoro-dCTP can be used as a substrate for various DNA polymerases and is a valuable tool for introducing fluorine modifications into DNA for structural and functional studies.

Polymerase Chain Reaction (PCR) with 5-fluoro-dCTP

This protocol provides a general guideline for incorporating 5-fluoro-dCTP into a PCR product. Optimization may be required depending on the template, primers, and polymerase used.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq, Pfu, or a blend)

-

10X PCR buffer

-

dNTP mix (dATP, dGTP, dTTP)

-

5-fluoro-dCTP solution

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final concentration of each component should be optimized, but a good starting point is:

Component Final Concentration 10X PCR Buffer 1X dATP, dGTP, dTTP 200 µM each 5-fluoro-dCTP 50-200 µM Forward Primer 0.1-0.5 µM Reverse Primer 0.1-0.5 µM DNA Template 1-100 ng DNA Polymerase 1-2.5 units | Nuclease-free water | to final volume (e.g., 50 µL) |

Note: The ratio of 5-fluoro-dCTP to dCTP can be varied to achieve the desired level of incorporation. A complete substitution of dCTP with 5-fluoro-dCTP may be possible with some polymerases but can also lead to reduced PCR efficiency.[22]

-

Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time should be optimized for the specific primers and amplicon length.

Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 25-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplicon.

Primer Extension Assay

This assay can be used to study the incorporation of 5-fluoro-dCTP by a specific DNA polymerase.[23][24][25][26][27]

Materials:

-

Single-stranded DNA template

-

5'-radiolabeled or fluorescently labeled primer

-

DNA polymerase

-

10X reaction buffer for the polymerase

-

dNTP mix (dATP, dGTP, dTTP)

-

5-fluoro-dCTP solution

-

Stop solution (e.g., formamide (B127407) with EDTA)

-

Nuclease-free water

Procedure:

-

Annealing: Anneal the labeled primer to the DNA template by mixing them in the reaction buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

-

Extension Reaction: To the annealed primer-template, add the DNA polymerase, the dNTP mix, and 5-fluoro-dCTP. The concentration of 5-fluoro-dCTP should be varied to determine the optimal conditions for incorporation.

-

Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a specific time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Analysis: Denature the samples by heating and analyze the products on a denaturing polyacrylamide gel. The size of the extended products will indicate the extent of incorporation of 5-fluoro-dCTP.

Sanger Sequencing

5-fluoro-dCTP can potentially be used in Sanger sequencing to introduce a specific modification for further analysis, although it is not a standard reagent. The protocol would be similar to a standard Sanger sequencing protocol, with the partial substitution of dCTP with 5-fluoro-dCTP in the sequencing reaction mix.[4][28][29][30] The effect on the migration of the DNA fragments in the capillary electrophoresis would need to be evaluated.

Conclusion

This compound salt is a versatile molecule with significant applications in both basic research and as a precursor to therapeutic agents. Its ability to be incorporated into DNA allows for the site-specific introduction of a fluorine label, which can be used as a probe for structural and functional studies using techniques like 19F NMR. Furthermore, the metabolic pathways of its nucleoside precursor, 5-fluoro-2'-deoxycytidine, leading to the inhibition of thymidylate synthase and DNA methyltransferases, underscore its importance in the development of anticancer drugs. The experimental protocols provided in this guide offer a starting point for researchers to utilize 5-fluoro-dCTP in their own studies. As with any modified nucleotide, empirical optimization of reaction conditions is crucial for achieving desired outcomes.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 5-fluoro-dCTP (sodium) | C9H13FN3Na2O13P3 | CID 168510435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. 5-Fluoro-dUTP, Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]

- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro: resonance assignment of fluorouracil-guanine base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Dynamic light scattering and 31P NMR study of the self-assembly of deoxyguanosine 5'-monophosphate: the effect of added salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound|BLD Pharm [bldpharm.com]

- 13. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 20. The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 25. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 26. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]

- 28. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]

- 29. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Sanger Sequencing Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide on the Mechanism of Action of 5-Fluoro-dCTP in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) is a fluorinated pyrimidine (B1678525) analog of the natural deoxynucleotide, 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP). Its structural similarity allows it to act as a substrate for DNA polymerases, leading to its incorporation into newly synthesized DNA strands. This incorporation, however, disrupts normal DNA synthesis and cellular processes, making 5-fluoro-dCTP and its precursors valuable tools in cancer research and potential therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of 5-fluoro-dCTP, focusing on its metabolic activation, incorporation into DNA, impact on DNA stability and replication, and the cellular responses it elicits.

Metabolic Activation of 5-Fluoro-dCTP Precursors

5-fluoro-dCTP is not typically administered directly to cells. Instead, its nucleoside precursor, 5-fluoro-2'-deoxycytidine (FdCyd), is used. FdCyd is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[1][2] The cellular uptake of FdCyd is mediated by nucleoside transporters present on the cell membrane.[3][4][5] Once inside the cell, FdCyd is converted to 5-fluoro-dCTP through a series of enzymatic reactions.

There are two primary pathways for the metabolic activation of FdCyd:

-

Pathway 1: Deoxycytidine Kinase Pathway

-

Initial Phosphorylation: Deoxycytidine kinase (dCK) phosphorylates FdCyd to 5-fluoro-2'-deoxycytidine 5'-monophosphate (5-fluoro-dCMP).[6][7][8]

-

Subsequent Phosphorylations: Nucleoside monophosphate and diphosphate (B83284) kinases further phosphorylate 5-fluoro-dCMP to 5-fluoro-2'-deoxycytidine 5'-diphosphate (5-fluoro-dCDP) and finally to the active triphosphate form, 5-fluoro-dCTP.

-

-

Pathway 2: Deamination Pathway

-

Deamination: Cytidine (B196190) deaminase can convert FdCyd to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd).

-

Phosphorylation: Thymidine kinase then phosphorylates FdUrd to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[6] FdUMP can be further phosphorylated to FdUTP, which can also be incorporated into DNA.

-

The relative contribution of each pathway can vary depending on the cell type and the levels of the respective enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]

- 4. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of phosphorylation of deoxycytidine and 2',2'-difluorodeoxycytidine (gemcitabine); effects of cytidine 5'-triphosphate and uridine 5'-triphosphate in relation to chemosensitivity for 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Chemotherapy: The Discovery and Historical Development of Fluorinated Nucleotides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into nucleoside scaffolds marked a pivotal moment in medicinal chemistry and cancer biology. This strategic chemical modification has led to the development of some of the most important and enduring chemotherapeutic and antiviral agents. This in-depth guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of fluorinated nucleotides, with a focus on the foundational molecule, 5-fluorouracil (B62378) (5-FU), and its successors.

The Genesis of an Idea: The Rational Design of 5-Fluorouracil

The story of fluorinated nucleotides begins with the pioneering work of Dr. Charles Heidelberger. In the mid-20th century, a key observation was made that liver tumors utilized the nucleobase uracil (B121893) more rapidly than normal liver cells.[1][2] This finding suggested that the metabolic pathway of uracil could be a potential target for cancer therapy.[2] Heidelberger, who had previous experience with the inhibitory effects of fluorine in fluoroacetic acid, hypothesized that introducing a fluorine atom into the uracil molecule could create a potent antimetabolite.[1]

In 1957, this hypothesis was brought to fruition when Heidelberger, in collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, successfully synthesized 5-fluorouracil.[1][3] The rationale was that the fluorine atom at the 5-position of the uracil ring would block the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[1][2] Preclinical studies in mice demonstrated that 5-FU markedly inhibited tumor growth, and the first clinical findings of its activity in human cancers were reported in 1958.[1] Patented in 1956, 5-fluorouracil entered medical use in 1962 and remains a cornerstone of cancer chemotherapy.[1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

5-Fluorouracil exerts its cytotoxic effects through several mechanisms, primarily as an inhibitor of thymidylate synthase (TS).[1][2] However, its metabolites also interfere with RNA and DNA function.[2][4]

Anabolic Activation of 5-Fluorouracil

5-FU is a prodrug that must be converted into its active metabolites within the cell.[5] The metabolic activation of 5-FU proceeds through multiple pathways, leading to the formation of three key active molecules: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2][6]

The primary activation pathway involves the conversion of 5-FU to fluorouridine monophosphate (FUMP), either directly by orotate (B1227488) phosphoribosyltransferase (OPRT) or indirectly via fluorouridine (FUR) through the actions of uridine (B1682114) phosphorylase and uridine kinase.[2][5] FUMP is then further phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which can be converted to the active RNA-interfering metabolite, fluorouridine triphosphate (FUTP).[6] Alternatively, FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then phosphorylated to fluorodeoxyuridine triphosphate (FdUTP) or dephosphorylated to fluorodeoxyuridine monophosphate (FdUMP).[2]

Another activation route involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine (B127349) phosphorylase, which is subsequently phosphorylated by thymidine kinase to FdUMP.[5]

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts it to the inactive dihydrofluorouracil (DHFU).[4][6] Up to 80% of an administered dose of 5-FU is catabolized by DPD in the liver.[4]

Inhibition of Thymidylate Synthase

The primary mechanism of 5-FU's anticancer activity is the inhibition of thymidylate synthase by its metabolite, FdUMP.[2][7] TS catalyzes the conversion of dUMP to dTMP, a reaction that provides the sole de novo source of thymidylate required for DNA synthesis and repair.[8] FdUMP binds to the nucleotide-binding site of TS and forms a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8][9] This complex blocks the normal substrate, dUMP, from accessing the active site, thereby inhibiting dTMP synthesis.[8][9] The resulting depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[1]

References

- 1. Fluorouracil - Wikipedia [en.wikipedia.org]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sofosbuvir - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability and Storage of 5-fluoro-dCTP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) sodium salt, a critical reagent in various molecular biology applications, including DNA sequencing, PCR, and the development of therapeutic oligonucleotides. Understanding the stability profile of 5-fluoro-dCTP is paramount for ensuring experimental reproducibility and the successful outcome of research and development endeavors.

Core Concepts of 5-fluoro-dCTP Stability

5-fluoro-dCTP, as a deoxynucleoside triphosphate (dNTP) analog, is susceptible to degradation, primarily through the hydrolysis of its triphosphate chain. This process can be influenced by several factors, including temperature, pH, and the presence of contaminants such as nucleases. The stability of both lyophilized powder and solutions is a key consideration for its effective use.

Recommended Storage Conditions

To maintain the integrity and performance of 5-fluoro-dCTP sodium salt, specific storage conditions are recommended. These are summarized in the table below.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccated environment to prevent moisture absorption. |

| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |

| Stock Solution (in water or buffer) | -80°C or -20°C | At least 1 year | Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. |

| 4°C | Up to 15 days | For immediate or very short-term use only. Monitor for any signs of degradation or contamination. | |

| Room Temperature | Less than 24 hours | Exposure to room temperature should be minimized. Solutions are prone to degradation at ambient temperatures. |

Note: The provided durations are general recommendations. For critical applications, it is always best to refer to the manufacturer's certificate of analysis for lot-specific stability data.

Factors Influencing 5-fluoro-dCTP Stability

Temperature

Temperature is a critical factor in the stability of 5-fluoro-dCTP. As with other dNTPs, elevated temperatures accelerate the rate of hydrolysis of the triphosphate chain. Long-term storage at -20°C or below is the most effective way to preserve the integrity of the molecule. While some fluorinated dNTPs can tolerate short-term exposure to ambient temperatures during shipping, prolonged exposure should be avoided.

pH

The pH of the storage solution significantly impacts the stability of dNTPs. An acidic environment can catalyze the hydrolysis of the glycosidic bond and the triphosphate chain. Conversely, highly alkaline conditions can also promote degradation. For optimal stability in solution, a slightly alkaline pH range of 7.5 to 8.2 is recommended.[1] This is typically achieved by dissolving the compound in a buffered solution, such as Tris-HCl.

Freeze-Thaw Cycles

Repeatedly freezing and thawing dNTP solutions can lead to degradation. This is why it is strongly advised to aliquot stock solutions into smaller volumes that are sufficient for a limited number of experiments. This practice minimizes the number of freeze-thaw cycles the bulk of the material is subjected to.

Degradation Pathway

The primary degradation pathway for 5-fluoro-dCTP is the hydrolysis of the triphosphate chain, leading to the formation of 5-fluoro-dCDP (diphosphate), 5-fluoro-dCMP (monophosphate), and ultimately 5-fluoro-2'-deoxycytidine. This loss of phosphate (B84403) groups renders the molecule inactive as a substrate for DNA polymerases.

Experimental Protocols for Stability Assessment

Assessing the stability of 5-fluoro-dCTP can be performed using several analytical and functional methods.

Accelerated Stability Testing using PCR

This protocol provides a functional assessment of 5-fluoro-dCTP stability by evaluating its ability to be incorporated into a DNA strand during a polymerase chain reaction.[1]

Materials:

-

5-fluoro-dCTP solution to be tested

-

Control 5-fluoro-dCTP solution of known stability (stored at -80°C)

-

DNA polymerase, reaction buffer, primers, and a DNA template

-

Thermal cycler

-

Agarose (B213101) gel electrophoresis system

-

Nuclease-free water

Methodology:

-

Prepare aliquots of the 5-fluoro-dCTP solution to be tested.

-

Incubate the test aliquots at an elevated temperature (e.g., 37°C) for various time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

Store a control aliquot at -20°C.

-

At each time point, set up a PCR reaction using the incubated 5-fluoro-dCTP and the control 5-fluoro-dCTP. Ensure all other PCR components are identical for all reactions.

-

Perform the PCR under standard cycling conditions appropriate for the template and primers.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Compare the intensity of the PCR product bands generated with the heat-treated 5-fluoro-dCTP to the control. A decrease in band intensity indicates degradation of the 5-fluoro-dCTP.

HPLC Analysis for Purity and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to quantify the purity of 5-fluoro-dCTP and to detect and quantify its degradation products. A reverse-phase HPLC method can be developed to separate 5-fluoro-dCTP from its di- and monophosphate derivatives.

General HPLC Parameters (starting point for method development):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detection: UV absorbance at the λmax of 5-fluorocytosine (B48100) (approximately 280 nm).

-

Quantification: The percentage of 5-fluoro-dCTP and its degradation products can be determined by integrating the peak areas.

Role in DNA Synthesis and Signaling

5-fluoro-dCTP serves as a substrate for various DNA polymerases and is incorporated into DNA strands opposite a guanine (B1146940) base in the template.[2][3][4] The presence of the fluorine atom at the 5th position of the cytosine base can alter the properties of the resulting DNA, such as increasing its thermal stability and resistance to nuclease degradation. This makes it a valuable tool in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.

The enzymatic incorporation of 5-fluoro-dCTP is a key step in its mechanism of action. DNA polymerases recognize it as an analog of dCTP and catalyze the formation of a phosphodiester bond, extending the DNA chain.

Conclusion

The stability of this compound salt is crucial for its effective use in research and development. By adhering to the recommended storage conditions, particularly storing it at -20°C or below in a slightly alkaline buffer and avoiding multiple freeze-thaw cycles, researchers can ensure the integrity and performance of this important molecule. Regular stability assessments, especially for long-term studies or critical applications, are recommended to guarantee reliable and reproducible results.

References

Spectroscopic Properties of 5-Fluoro-dCTP Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic properties of 5-fluoro-dCTP sodium (5-Fluoro-2'-deoxycytidine-5'-triphosphate sodium salt). Intended for researchers, scientists, and professionals in drug development, this document details the ultraviolet-visible (UV-Vis) absorbance, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this fluorinated pyrimidine (B1678525) deoxynucleoside triphosphate. The inclusion of detailed experimental protocols and workflow diagrams aims to facilitate its application in research and development.

Introduction

5-fluoro-dCTP is a modified deoxynucleoside triphosphate that serves as a valuable tool in molecular biology and drug development. It can be incorporated into DNA strands by various DNA polymerases, acting as a probe for studying DNA structure and function, protein-DNA interactions, and as a potential therapeutic agent.[1][2][3] The fluorine atom at the 5-position of the cytosine base introduces unique spectroscopic signatures that can be exploited for various analytical techniques. This guide summarizes these properties and the methodologies to measure them.

Quantitative Spectroscopic Data

Table 1: UV-Visible Absorbance Properties

| Parameter | Value | Compound | Notes |

| λmax (nm) | ~281 | 5-fluoro-dCTP (estimated) | The absorption maximum is red-shifted compared to cytosine (λmax ≈ 267 nm) due to the electron-withdrawing fluorine atom. The exact value for the triphosphate may vary slightly. |

| 275 | 5-fluorocytosine (B48100) | In neutral aqueous solution.[4] | |

| 281 | 5-fluorocytidine | In neutral aqueous solution.[4] | |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~8,100 | 5-fluoro-dCTP (estimated) | The extinction coefficient is expected to be similar to that of the nucleoside. |

| 5,900 | 5-fluorocytosine | At λmax = 275 nm.[4] | |

| 8,060 | 5-fluorocytidine | At λmax = 281 nm.[4] |

Table 2: Fluorescence Properties

| Parameter | Value | Notes |

| Excitation Maximum (λex) | Not Reported | 5-fluorocytosine is known to fluoresce, suggesting 5-fluoro-dCTP is also fluorescent.[4][5] The excitation maximum is expected to be near the absorbance maximum (~281 nm). |

| Emission Maximum (λem) | Not Reported | The emission wavelength would need to be determined experimentally. |

| Quantum Yield (Φ) | Not Reported | - |

| Excited-State Lifetime (τ) | Significantly longer than dCTP | The excited-state lifetime of 5-fluorocytosine is approximately 73 ps, which is two orders of magnitude longer than that of cytosine (~720 fs).[4] A similar trend is expected for the deoxynucleoside triphosphate. |

Table 3: NMR Spectroscopic Properties (Predicted)

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹⁹F | -150 to -170 | Singlet or complex multiplet | The chemical shift is highly sensitive to the local environment. It will be a singlet if decoupled from protons, but will show coupling to the H6 proton of the cytosine ring in a coupled spectrum. |

| ¹H | 0 - 8 | Multiplets | Protons on the deoxyribose sugar and the cytosine base will exhibit characteristic chemical shifts and coupling patterns. The H6 proton will show coupling to the ¹⁹F nucleus. |

| ³¹P | -5 to -25 | α: Doublet, β: Triplet, γ: Doublet | The three phosphorus atoms of the triphosphate chain will appear as distinct signals, with coupling to each other. |

Table 4: Mass Spectrometry Data

| Parameter | Value | Ionization Mode | Notes |

| Molecular Weight | 529.11 g/mol | - | For the disodium (B8443419) salt (C₉H₁₃FN₃Na₂O₁₃P₃).[6] |

| Monoisotopic Mass | 528.94406520 Da | - | For the disodium salt.[7] |

| Parent Ion (m/z) | 484.9 (predicted) | Negative | [M-H]⁻ for the free acid. |

| Fragment Ions (m/z) (predicted) | 405.0, 325.0, 159.0 | Negative (MS/MS) | Predicted fragmentation pattern involves sequential loss of phosphate (B84403) groups (H₂PO₃⁻) and cleavage of the glycosidic bond. Based on data for similar fluorinated nucleotides. |

Experimental Protocols

UV-Visible Spectroscopy

This protocol outlines the determination of the concentration of a this compound solution.

-

Instrumentation: A calibrated UV-Vis spectrophotometer capable of measurements in the UV range (220-340 nm).

-

Sample Preparation:

-

Prepare a buffer solution, e.g., 10 mM Tris-HCl, pH 7.5.

-

Dilute the stock solution of this compound in the buffer to a concentration that will result in an absorbance reading between 0.1 and 1.0. A 1:100 dilution is a typical starting point for a 10 mM stock solution.

-

-

Measurement:

-

Use quartz cuvettes with a 1 cm path length.

-

Blank the spectrophotometer using the buffer solution.

-

Measure the absorbance of the diluted 5-fluoro-dCTP solution from 220 nm to 340 nm to determine the wavelength of maximum absorbance (λmax).

-

Record the absorbance at the λmax.

-

-

Concentration Calculation:

-

Use the Beer-Lambert law: A = εcl

-

A = Absorbance at λmax

-

ε = Molar extinction coefficient (use estimated value of ~8,100 M⁻¹cm⁻¹)

-

c = Concentration (in M)

-

l = Path length (1 cm)

-

-

Calculate the concentration of the diluted sample and then multiply by the dilution factor to determine the concentration of the stock solution.

-

Fluorescence Spectroscopy

This protocol describes the general procedure to determine the fluorescence properties of 5-fluoro-dCTP.

-

Instrumentation: A spectrofluorometer with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Sample Preparation:

-

Prepare a dilute solution of 5-fluoro-dCTP in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to a wavelength expected to be in the emission range (e.g., 330 nm, can be adjusted).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 240-300 nm).

-

The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator from a wavelength slightly higher than the λex to a longer wavelength (e.g., 290-450 nm).

-

The peak of this spectrum is the emission maximum (λem).

-

NMR Spectroscopy

This protocol provides a general guideline for acquiring ¹⁹F, ³¹P, and ¹H NMR spectra of 5-fluoro-dCTP.

-

Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H, ¹⁹F, and ³¹P detection.

-

Sample Preparation:

-

Dissolve 1-5 mg of this compound in 0.5 mL of D₂O.

-

Add a small amount of a suitable internal standard if quantitative analysis is required (e.g., trifluoroacetic acid for ¹⁹F NMR).

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum. A large spectral width should be used initially to locate the signal.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

³¹P NMR Acquisition:

-

Tune the probe to the ³¹P frequency.

-

Acquire a proton-decoupled ³¹P spectrum.

-

The three phosphate signals (α, β, γ) should be observable in the range of -5 to -25 ppm.

-

-

¹H NMR Acquisition:

-

Tune the probe to the ¹H frequency.

-

Acquire a standard 1D ¹H spectrum. Water suppression techniques will be necessary due to the D₂O solvent.

-

Signals for the ribose protons and the H6 proton of the cytosine ring are expected.

-

Mass Spectrometry

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 5-fluoro-dCTP.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography:

-

Column: A suitable column for nucleotide separation, such as a porous graphitic carbon or an anion-exchange column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

Ionization Mode: Negative ESI is preferred for nucleotides.

-

MS1 Scan: Acquire a full scan to identify the parent ion of 5-fluoro-dCTP ([M-H]⁻ at m/z ~484.9).

-

MS/MS (MRM): For quantitative analysis, use multiple reaction monitoring (MRM).

-

Precursor Ion: m/z of the parent ion.

-

Product Ions: Select characteristic fragment ions (e.g., m/z 405.0, 325.0, 159.0). Optimize collision energies for each transition.

-

-

-

Data Analysis:

-

Identify 5-fluoro-dCTP based on its retention time and mass-to-charge ratios.

-

Quantify the analyte by integrating the peak area from the MRM chromatogram.

-

Visualization of Experimental Workflow

Incorporation of 5-Fluoro-dCTP into DNA via Primer Extension

A primary application of 5-fluoro-dCTP is its enzymatic incorporation into a growing DNA strand, which can then be analyzed using various techniques, including ¹⁹F NMR or X-ray crystallography. The following diagram illustrates a typical experimental workflow for this process.

Caption: Workflow for enzymatic incorporation of 5-fluoro-dCTP into DNA.

This workflow begins with the preparation of the necessary reagents, including the 5-fluoro-dCTP, a DNA template and primer, a suitable DNA polymerase, the other canonical dNTPs, and a reaction buffer. These components are then combined and subjected to a primer extension reaction, often carried out in a thermocycler. Following the reaction, the resulting DNA product, now containing the 5-fluoro-dCTP moiety, is purified from the reaction mixture. The purified product can then be subjected to various downstream analytical techniques to study its properties.

References

- 1. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]

- 4. Singlet excited-state dynamics of 5-fluorocytosine and cytosine: An experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid fluorimetric determination of 5-fluorocytosine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-fluoro-dCTP (sodium) | C9H13FN3Na2O13P3 | CID 168510435 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorine in dNTP Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into deoxynucleoside triphosphate (dNTP) analogs has revolutionized the landscape of medicinal chemistry, leading to the development of potent antiviral and anticancer agents. This in-depth technical guide explores the multifaceted role of fluorine in modulating the biological activity of dNTP analogs, providing a comprehensive resource for researchers and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, detail essential experimental protocols, and visualize the intricate cellular pathways influenced by these powerful therapeutic agents.

The Fluorine Advantage: Enhancing Drug-Like Properties

The introduction of fluorine into dNTP analogs imparts a range of beneficial properties that enhance their therapeutic potential. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key to these improvements.[1][2]

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][4] This increased stability prolongs the in vivo half-life of the drug, allowing for greater therapeutic efficacy. For instance, the plasma half-life of gemcitabine (B846) is significantly longer than that of its non-fluorinated counterpart, deoxycytidine.[5][6]

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. This can influence the charge state of the molecule at physiological pH, affecting its ability to cross cell membranes and interact with target enzymes.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the active site of target enzymes, such as hydrogen bonding and dipole-dipole interactions. This can lead to increased binding affinity and potency of the drug.[1][3]

-

Conformational Control: The introduction of fluorine can influence the sugar pucker conformation of the nucleoside analog, which can be critical for its recognition and processing by polymerases and kinases.[2]

Mechanisms of Action: A Two-Pronged Attack

Fluorinated dNTP analogs typically exert their therapeutic effects through two primary mechanisms: inhibition of key enzymes involved in DNA synthesis and termination of DNA chain elongation.

Inhibition of Ribonucleotide Reductase

Many fluorinated nucleoside analogs, upon intracellular phosphorylation to their diphosphate (B83284) form, act as potent inhibitors of ribonucleotide reductase (RNR). RNR is the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[7][8][9] By inhibiting RNR, these analogs deplete the intracellular pool of dNTPs, thereby hindering DNA replication and repair. A prime example is gemcitabine, whose diphosphate metabolite (dFdCDP) is a potent mechanism-based inhibitor of RNR.[5][10]

DNA Chain Termination and Replication Stress

Following conversion to their triphosphate form, fluorinated dNTP analogs are recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the fluorine atom, typically at the 2' or 3' position of the sugar ring, disrupts the subsequent addition of nucleotides, leading to chain termination.[1][11] This "masked" chain termination, as seen with gemcitabine, where one additional nucleotide is added after the analog, effectively halts DNA replication.[1] The stalled replication forks trigger a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[12]

Quantitative Data on Fluorinated dNTP Analogs

The following tables summarize key quantitative data for representative fluorinated dNTP analogs, providing a basis for comparison of their biochemical and cellular activities.

Table 1: Enzyme Kinetic Parameters for Fluorinated dNTP Analogs

| dNTP Analog | Polymerase | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Ki (µM) |

| dFdCTP (Gemcitabine Triphosphate) | Human DNA Polymerase α | - | - | - | 11.2[1] |

| Human DNA Polymerase ε | - | - | - | 14.4[1] | |

| 2'-F-dUTP | T7 RNA Polymerase | 1000 | 0.005 | 0.000005 | - |

| 2'-F-dCTP | T7 RNA Polymerase | 660 | 0.015 | 0.000023 | - |

| 2'-F-dATP | Human DNA Polymerase γ | 1.8 ± 0.4 | 0.12 ± 0.01 | 0.067 | - |

| 2'-F-dGTP | Human DNA Polymerase γ | 2.5 ± 0.6 | 0.08 ± 0.01 | 0.032 | - |

| 2'-F-dCTP | Human DNA Polymerase γ | 1.2 ± 0.2 | 0.15 ± 0.01 | 0.125 | - |

| 2'-F-dTTP | Human DNA Polymerase γ | 0.9 ± 0.2 | 0.20 ± 0.02 | 0.222 | - |

Note: Data for T7 RNA polymerase is from a study by Aurup et al. (1992). Data for Human DNA Polymerase γ is from a study by Richardson et al. (2000).[13][14]

Table 2: Cytotoxicity of Fluorinated Nucleoside Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Gemcitabine | Pancreatic Cancer (PANC-1) | 0.02 - 0.5 |

| Non-Small Cell Lung Cancer (A549) | 0.01 - 0.4 | |

| Breast Cancer (MCF-7) | 0.004 - 0.1 | |

| 5-Fluorouracil | Colorectal Cancer (HT-29) | 1 - 10 |

| Breast Cancer (MCF-7) | 0.5 - 5 | |

| Clofarabine | Leukemia (CCRF-CEM) | 0.01 - 0.1 |

Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.[9][14]

Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Nucleosides

| Compound | Species | Plasma Half-life |

| Gemcitabine | Human | 42 - 94 min[10][15] |

| Mouse | ~17 min[6] | |

| Rat | ~128 min[6] | |

| Dog | ~83 min[6] | |

| Deoxycytidine | Human | ~10 - 20 min |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of fluorinated dNTP analogs.

Synthesis of a Gemcitabine Precursor: 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluoro-D-ribose

This protocol describes the synthesis of a key intermediate in the production of gemcitabine.

Materials:

-

2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate[16]

-

Benzoyl chloride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzoyl chloride to the solution while stirring.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated NaHCO3 solution.

-

Extract the product with DCM (3x).

-

Combine the organic layers and wash with saturated NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.

Cellular Uptake Assay using Radiolabeled Nucleoside Analogs

This protocol outlines a method to measure the uptake of a radiolabeled fluorinated nucleoside analog into cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Radiolabeled nucleoside analog (e.g., [3H]-gemcitabine)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Protein assay reagent (e.g., BCA assay kit)

Procedure:

-

Seed cells in a 24-well plate at a desired density and allow them to adhere overnight.

-

Prepare a working solution of the radiolabeled nucleoside analog in complete culture medium at the desired concentration.

-

Remove the old medium from the cells and wash once with pre-warmed PBS.

-

Add the medium containing the radiolabeled analog to each well.

-

Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well and incubate for 30 minutes at room temperature.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

In parallel wells, determine the total protein concentration of the cell lysates using a protein assay to normalize the uptake data.

-

Express the results as pmol of analog per mg of protein.

Intracellular Phosphorylation Assay

This protocol describes a method to analyze the intracellular phosphorylation of a fluorinated nucleoside analog using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][12][15]

Materials:

-

Cultured cells treated with the fluorinated nucleoside analog

-

Methanol (ice-cold)

-

Trichloroacetic acid (TCA)

-

Freon-trioctylamine

-

HPLC-MS/MS system

-

Analytical standards of the nucleoside analog and its mono-, di-, and triphosphate forms

Procedure:

-

Culture and treat cells with the fluorinated nucleoside analog for the desired time.

-

Harvest the cells and wash them twice with ice-cold PBS.

-

Extract the intracellular metabolites by adding ice-cold 60% methanol.

-

Centrifuge the cell suspension to pellet the precipitated proteins.

-

Alternatively, use a TCA extraction method followed by neutralization with a Freon-trioctylamine mixture.

-

Analyze the supernatant containing the nucleoside and its phosphorylated metabolites by HPLC-MS/MS.

-

Use an appropriate ion-pairing reagent in the mobile phase to achieve separation of the highly polar phosphorylated species.

-

Quantify the different phosphorylated forms by comparing their peak areas to those of the analytical standards.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of fluorinated dNTP analogs.

Caption: Metabolic activation and dual mechanism of action of Gemcitabine.

References

- 1. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cell lines ic50: Topics by Science.gov [science.gov]

- 14. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Theoretical Modeling of 5-Fluoro-dCTP Incorporation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) incorporation into DNA. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of fluorinated nucleotide analogues. This document summarizes the current understanding of the metabolic pathways, theoretical modeling principles, and experimental methodologies related to 5-fluoro-dCTP.

Introduction

5-Fluoropyrimidines are a class of antimetabolite drugs widely used in cancer chemotherapy. Their mechanism of action primarily involves the inhibition of thymidylate synthase and their incorporation into RNA and DNA, leading to cytotoxicity. While the incorporation of 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside triphosphate derivative, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (5FdUTP), is well-documented, the direct incorporation of 5-fluoro-dCTP is less characterized. This guide explores the potential for 5-fluoro-dCTP as a substrate for DNA polymerases, its metabolic fate, and the methodologies to study its incorporation.

Metabolic Pathways of 5-Fluorodeoxycytidine

In vivo, the primary metabolic pathway of 5-fluorodeoxycytidine (FdCyd) involves its conversion to 5-fluoro-2'-deoxyuridylate (5-FdUMP)[1][2]. This conversion can occur through two main routes:

-

A sequential reaction catalyzed by deoxycytidine kinase and then deoxycytidylate deaminase.

-

A sequential reaction catalyzed by cytidine (B196190) deaminase followed by thymidine (B127349) kinase.

5-FdUMP is a potent inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine monophosphate. Furthermore, 5-FdUMP can be phosphorylated to 5-fluoro-dUTP, which is then incorporated into DNA. Therefore, the predominant pathway for the genomic incorporation of a 5-fluoropyrimidine (B1206419) derived from FdCyd is as 5-fluorouracil.

Despite this, there is evidence that 5-fluoro-dCTP can be utilized directly as a substrate by certain DNA polymerases in vitro, such as Pwo polymerase, in primer extension reactions[3]. This suggests that while it may not be the primary route in a cellular context, direct incorporation is mechanistically possible and can be studied experimentally.

Theoretical Modeling of Incorporation

Currently, there is a lack of specific computational studies, such as molecular dynamics (MD) simulations or quantum mechanics (QM) calculations, focused on the incorporation of 5-fluoro-dCTP by DNA polymerases. However, the principles from studies on other modified nucleotides can be applied to hypothesize the behavior of 5-fluoro-dCTP.

3.1. Molecular Dynamics Simulations

MD simulations can provide insights into the conformational changes of the DNA polymerase active site upon binding of a modified nucleotide. These simulations can model the trajectory of the enzyme, DNA, and incoming nucleotide, revealing key interactions that facilitate or hinder incorporation. For a fluorinated nucleotide like 5-fluoro-dCTP, MD simulations could explore:

-

Binding Affinity: How the fluorine substitution affects the electrostatic and van der Waals interactions within the polymerase active site.

-

Conformational Changes: Whether the presence of 5-fluoro-dCTP induces the proper conformational change in the polymerase (from the "open" to the "closed" state) required for catalysis.

-

Water-Mediated Interactions: The role of water molecules in the active site in stabilizing the ternary complex.

3.2. Quantum Mechanics Calculations

QM methods are essential for understanding the electronic effects of the fluorine atom on base pairing and the catalytic mechanism. Key areas of investigation would include:

-

Base Pairing Energetics: Calculating the hydrogen bonding energies between 5-fluorocytosine (B48100) and guanine (B1146940) to determine if the fluorine atom enhances or destabilizes the Watson-Crick base pair.

-

Tautomeric Forms: The electron-withdrawing nature of fluorine can influence the tautomeric equilibrium of the cytosine base, potentially leading to mispairing.

-

Transition State Analysis: QM calculations can model the transition state of the phosphodiester bond formation, providing insights into the reaction barrier and catalytic rate.

Quantitative Data on Incorporation Kinetics

| Nucleotide | DNA Polymerase | Km (µM) | Relative Vmax | Ki (µM) |

| dCTP | DNA Polymerase α | 2.0 | 1.0 | - |

| 5-aza-dCTP | DNA Polymerase α | 3.0 | Slightly lower than dCTP | 4.3 |

Table 1: Kinetic parameters for the incorporation of dCTP and 5-aza-dCTP by DNA Polymerase α. This data is presented as a comparative reference due to the lack of specific data for 5-fluoro-dCTP.

The data for 5-aza-dCTP suggests that modifications at the 5-position of the cytosine ring can be well-tolerated by some DNA polymerases, with only a modest increase in Km and a slight reduction in Vmax compared to the natural dCTP. It is plausible that 5-fluoro-dCTP would exhibit similar behavior, acting as a competitive inhibitor of dCTP with the potential for efficient incorporation.

Experimental Protocols for Studying Incorporation

The incorporation of 5-fluoro-dCTP can be investigated using a primer extension assay. This method allows for the direct visualization and quantification of nucleotide incorporation opposite a specific template base.

5.1. Principle of the Primer Extension Assay

A short, labeled (e.g., fluorescent or radioactive) DNA primer is annealed to a longer, single-stranded DNA template. A DNA polymerase is then used to extend the primer in the presence of a mixture of dNTPs, including the analogue of interest (5-fluoro-dCTP). The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), and the extent of primer elongation indicates the efficiency of incorporation of the nucleotide analogue.

5.2. Detailed Methodology for a Primer Extension Assay

Materials:

-

DNA Template and Primer: Design a template with a known sequence and a primer that is complementary to the 3' end of the template. The primer should be labeled at its 5' end (e.g., with 32P or a fluorescent dye).

-

DNA Polymerase: Pwo DNA polymerase or another high-fidelity polymerase.

-

5-fluoro-dCTP: High-purity solution.

-

Natural dNTPs: dATP, dGTP, dTTP, and dCTP solutions.

-

Reaction Buffer: Typically contains Tris-HCl, MgCl2, KCl, and a reducing agent like DTT.

-

Quenching Solution: Formamide loading buffer containing EDTA and tracking dyes.

Procedure:

-

Primer-Template Annealing:

-

Mix the labeled primer and the template in a 1:1.5 molar ratio in annealing buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

Prepare a reaction mixture containing the annealed primer-template, reaction buffer, and the desired concentrations of dNTPs. To test for the incorporation of 5-fluoro-dCTP opposite a guanine in the template, set up reactions with varying concentrations of 5-fluoro-dCTP and a fixed, low concentration of the other three natural dNTPs. Include a control reaction with natural dCTP.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of quenching solution.

-

Denature the DNA by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the products using autoradiography (for 32P) or fluorescence imaging. The intensity of the band corresponding to the fully extended product is proportional to the efficiency of incorporation.

-

Conclusion

The direct incorporation of 5-fluoro-dCTP into DNA represents an intriguing area of study, despite its secondary role to the 5-fluoro-dUTP pathway in vivo. While specific quantitative and theoretical data for 5-fluoro-dCTP are currently limited, this guide provides a framework for its investigation based on analogous compounds and established molecular biology techniques. Further research, particularly in the areas of computational modeling and enzyme kinetics, will be crucial to fully elucidate the molecular basis of 5-fluoro-dCTP incorporation and its potential applications in drug development and biotechnology.

References

- 1. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Recognition and Incorporation of 5-Fluoro-dCTP by Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-deoxycytidine triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural nucleotide deoxycytidine triphosphate (dCTP). The substitution of a fluorine atom at the 5th position of the cytosine base introduces unique electrochemical properties without significantly altering the molecule's overall size and shape. This modification allows 5-fluoro-dCTP to be recognized and incorporated into DNA by various DNA and RNA polymerases, albeit with varying efficiencies. This technical guide provides an in-depth analysis of the enzymatic recognition of 5-fluoro-dCTP, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying molecular processes. The ability of polymerases to incorporate this analog has significant implications for the development of therapeutic agents and molecular biology tools.

Enzymatic Recognition and Incorporation Kinetics

The efficiency and fidelity of 5-fluoro-dCTP incorporation are determined by the specific polymerase and the reaction conditions. Several studies have characterized the kinetic parameters of this interaction, providing insights into how the polymerase's active site accommodates the modified nucleotide.

Quantitative Data Summary

The following table summarizes the available quantitative data on the incorporation of 5-fluoro-dCTP and related fluorinated nucleotide analogs by various polymerases. This data is crucial for comparing the substrate efficiency of 5-fluoro-dCTP with its natural counterpart, dCTP.

| Polymerase | Nucleotide Analog | Apparent K_m (μM) | Apparent V_max (relative to dCTP) | Competitive Inhibitor (K_i, μM) | Reference |

| Mammalian DNA Polymerase α | 5-Aza-dCTP | 3.0 | Slightly lower | 4.3 (with respect to dCTP) | [1] |

| Xenopus laevis DNA Polymerase α | 2'-fluoro-dCTP | 7000 | Not specified | Not specified | [2] |

| AMV Reverse Transcriptase | 2'-fluoro-dCTP | 7 | Not specified | Not specified | [2] |

| Pwo Polymerase | 5-fluoro-dCTP | Not specified | Substrate | Not specified | [3] |

Note: Data for 5-fluoro-dCTP is limited in the public domain. The table includes data for structurally similar analogs to provide a broader context for polymerase-nucleotide analog interactions.

Experimental Protocols

The study of 5-fluoro-dCTP incorporation by polymerases relies on a variety of biochemical assays. Below are detailed methodologies for key experiments.

Primer Extension Assay

This is a fundamental method to assess whether a polymerase can incorporate a nucleotide analog.

Objective: To determine if a polymerase can incorporate 5-fluoro-dCTP opposite a guanine (B1146940) in a template strand.

Materials:

-

Thermally stable DNA polymerase (e.g., Taq, Pwo, Vent)

-

5'-radiolabeled or fluorescently labeled DNA primer

-

DNA template with a known sequence containing at least one guanine residue at a defined position for incorporation.

-

Reaction buffer specific to the polymerase.

-

dATP, dGTP, dTTP, and 5-fluoro-dCTP solutions of known concentrations.

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 15-20%).

Procedure:

-

Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Set up the reaction mixture in the polymerase-specific buffer containing the primer-template duplex, the polymerase, and a mixture of dNTPs where dCTP is replaced by 5-fluoro-dCTP.

-

Initiate the reaction by adding the polymerase or MgCl₂.

-

Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Denature the DNA by heating at 95°C for 5 minutes.

-

Separate the products on a denaturing polyacrylamide gel.

-

Visualize the results using autoradiography or fluorescence imaging. Successful incorporation will be indicated by a band corresponding to the primer extended by one or more nucleotides.

Steady-State Kinetic Analysis

This assay is used to determine the Michaelis-Menten constants (K_m and V_max) for the incorporation of 5-fluoro-dCTP.

Objective: To quantify the efficiency of 5-fluoro-dCTP incorporation by a DNA polymerase.

Materials:

-

Same as for the primer extension assay, but with unlabeled primers and templates.

-

A method for quantifying the amount of extended primer (e.g., fluorescence-based detection).[4][5][6]

Procedure:

-

Design a primer-template system where the first incorporation event opposite the template base is the nucleotide of interest (in this case, 5-fluoro-dCTP opposite a guanine).

-

Set up multiple reactions with a fixed concentration of polymerase and primer-template, and varying concentrations of 5-fluoro-dCTP.

-

Run the reactions for a time period that ensures the reaction is in the initial linear phase (typically less than 20% of the primer is extended).

-

Quantify the amount of product formed in each reaction.

-

Plot the initial velocity (rate of product formation) against the concentration of 5-fluoro-dCTP.

-

Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[7]

Polymerase Chain Reaction (PCR) Based Assay

This method assesses the ability of a polymerase to sustain amplification using 5-fluoro-dCTP in place of dCTP.

Objective: To evaluate if 5-fluoro-dCTP can support DNA amplification in a PCR reaction.

Materials:

-

Thermostable DNA polymerase.

-

DNA template for PCR.

-

Forward and reverse primers.

-

PCR buffer.

-

dATP, dGTP, dTTP, and 5-fluoro-dCTP.

-

Agarose (B213101) gel and electrophoresis equipment.

-

DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green).

Procedure:

-

Set up a PCR reaction mixture with all the standard components, but replace dCTP with 5-fluoro-dCTP.

-

Run a standard PCR program with an appropriate number of cycles.

-

Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates that the polymerase can utilize 5-fluoro-dCTP for repeated incorporation events.[8]

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic recognition and study of 5-fluoro-dCTP.

Caption: Molecular recognition and incorporation of 5-fluoro-dCTP.

Caption: Experimental workflow for a primer extension assay.

Caption: Potential downstream consequences of 5-fluoro-dCTP incorporation.

Conclusion

The enzymatic recognition of 5-fluoro-dCTP by polymerases is a critical area of study with implications for antiviral and anticancer therapies, as well as for the development of novel molecular biology reagents. While it is evident that various polymerases can incorporate this analog, the efficiency of incorporation is highly variable. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these interactions and to explore the potential applications of 5-fluoro-dCTP. Further research is needed to generate a more comprehensive dataset of kinetic parameters for a wider range of polymerases, which will be invaluable for the rational design of drugs and research tools based on this and other nucleotide analogs.

References

- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using 5-fluoro-dCTP in Primer Extension Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a fluorinated pyrimidine (B1678525) analog of deoxycytidine triphosphate (dCTP). Its structural similarity to the natural nucleotide allows it to be recognized and incorporated into a growing DNA strand by DNA polymerases. This property makes 5-fluoro-dCTP a valuable tool in molecular biology and drug development for various applications, including its use in primer extension assays to probe DNA polymerase activity, sequence DNA, and investigate mechanisms of antiviral or anticancer drugs. This document provides detailed protocols and data for the application of 5-fluoro-dCTP in primer extension assays.

Data Presentation

| Nucleotide | DNA Polymerase | Apparent Km (µM) | Apparent Vmax (relative to dCTP) | Inhibition Constant (Ki) (µM) |

| dCTP | DNA Polymerase Alpha | 2.0 | 1.0 | - |

| 5-AZA-dCTP | DNA Polymerase Alpha | 3.0 | Slightly lower than dCTP | 4.3 (competitive inhibitor with respect to dCTP) |

Table 1: Kinetic parameters for the incorporation of dCTP and 5-AZA-dCTP by mammalian DNA polymerase alpha. This data indicates that 5-AZA-dCTP is a good substrate for DNA polymerase alpha, with only a slight decrease in binding affinity and incorporation rate compared to the natural dCTP.[1]

Experimental Protocols

Protocol 1: Single-Nucleotide Incorporation of 5-fluoro-dCTP using Pwo DNA Polymerase

This protocol is designed to assess the incorporation of a single 5-fluoro-dCTP molecule by Pwo DNA polymerase, a thermostable enzyme known to incorporate modified nucleotides.[2] The use of a fluorescently labeled primer allows for sensitive detection of the extension product.

Materials:

-

5-fluoro-dCTP

-

dATP, dGTP, dTTP

-

Pwo DNA Polymerase

-

10x Pwo Buffer with MgSO₄

-

Fluorescently labeled primer (e.g., 5'-FAM)

-

Template DNA with a known sequence

-

Nuclease-free water

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer (Tris-borate-EDTA)

Procedure:

-

Primer-Template Annealing:

-

Prepare a mixture of the fluorescently labeled primer and the template DNA in a 1:1.5 molar ratio in a reaction tube.

-

Add nuclease-free water to a final volume of 10 µL.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

Prepare the reaction mixture on ice by adding the following components in the specified order:

-

Nuclease-free water: to a final volume of 20 µL

-

10x Pwo Buffer with MgSO₄: 2 µL

-

dNTP mix (dATP, dGTP, dTTP at 10 mM each): 0.4 µL

-

5-fluoro-dCTP (1 mM): 1 µL (final concentration 50 µM)

-

Annealed primer-template: 10 µL

-

Pwo DNA Polymerase (2.5 U/µL): 1 µL

-

-

Mix gently by pipetting and centrifuge briefly to collect the contents.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for Pwo DNA polymerase (typically 70-75°C) for 15-30 minutes. The exact time may need to be optimized.

-

-

Reaction Termination:

-

Stop the reaction by adding 20 µL of Stop Solution.

-

-

Denaturing Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the desired separation is achieved.

-

-

Visualization:

-

Visualize the fluorescently labeled DNA fragments using a suitable gel imaging system. The extended primer will migrate slower than the unextended primer.

-

Mandatory Visualizations

Experimental Workflow for Single-Nucleotide Incorporation Assay

Caption: Workflow for the single-nucleotide incorporation of 5-fluoro-dCTP.

Signaling Pathway: Inhibition of DNA Synthesis

5-fluoro-dCTP acts as a competitive inhibitor and a substrate for DNA polymerases, leading to the termination of DNA chain elongation or the incorporation of the analog into the DNA strand. This can disrupt downstream cellular processes that rely on accurate DNA replication and integrity.

Caption: Competitive inhibition of DNA polymerase by 5-fluoro-dCTP.

References

Application Notes and Protocols for the Incorporation of 5-Fluoro-dCTP in Polymerase Chain Reaction (PCR)

For Researchers, Scientists, and Drug Development Professionals

Introduction